molecular formula C12H14N2O3 B6422019 (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid CAS No. 6957-55-7

(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid

Cat. No.: B6422019
CAS No.: 6957-55-7
M. Wt: 234.25 g/mol
InChI Key: YVQGKOJJBOYTDX-BQYQJAHWSA-N
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Description

(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a carbamoyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent amidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(dimethylamino)phenylacetic acid
  • 4-(dimethylamino)benzaldehyde
  • 4-(dimethylamino)phenyl)propanoic acid

Uniqueness

(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid is unique due to its specific structural features, such as the presence of both a dimethylamino group and a carbamoyl group attached to a prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

(E)-4-[4-(dimethylamino)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQGKOJJBOYTDX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-55-7
Record name NSC65911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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